N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide
Description
This compound features a pyrimidine core substituted with:
- A 2,4-dimethylphenyl group linked via a carboxamide at position 3.
- A methyl group at position 2.
- A methylsulfanyl (SCH₃) group at position 4.
- A thiophen-2-yl group at position 2.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-11-7-8-14(12(2)10-11)21-18(23)16-13(3)20-17(22-19(16)24-4)15-6-5-9-25-15/h5-10H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHOCRQQTKLPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=C(N=C2SC)C3=CC=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure indicates the presence of a pyrimidine ring, a thiophene moiety, and various substituents that may influence its biological activity.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli needs to be further elucidated through quantitative assays.
Antitumor Activity
The antitumor potential of pyrimidine derivatives has been documented in several studies. For example, a related compound exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the inhibition of DNA synthesis or interference with cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 | 5.0 | DNA synthesis inhibition |
| Example B | HeLa | 3.5 | Cell cycle arrest |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Notably, it may act on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. Inhibition of this enzyme could lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives against clinical isolates. The results indicated that certain modifications to the thiophene and methylsulfanyl groups enhanced antimicrobial activity significantly.
- Case Study on Cytotoxicity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : By targeting key enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Through pathways that trigger programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Key structural analogs and their distinguishing features are discussed below.
Substituent Effects on Electronic Properties
Thiophene’s π-system may enhance aromatic stacking interactions compared to phenyl or fluorophenyl groups.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
